molecular formula C18H16FN3O B11055401 1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11055401
M. Wt: 309.3 g/mol
InChI Key: KBBMLXQSQIFZFK-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Pyrrolidinone Ring: This step might involve the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1-Methyl-1H-1,3-Benzodiazol-2-yl)Pyrrolidin-2-one
  • 1-(2-Bromophenyl)-4-(1-Methyl-1H-1,3-Benzodiazol-2-yl)Pyrrolidin-2-one

Comparison

Compared to its analogs, 1-(2-FLUOROPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE might exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H16FN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3

InChI Key

KBBMLXQSQIFZFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F

Origin of Product

United States

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